N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-13(11-5-6-14-15(9-11)24-10-23-14)7-8-19-17(22)18-20-12-3-1-2-4-16(12)25-18/h1-6,9,13,21H,7-8,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHXWXMQXCYKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxole intermediate, which can be synthesized via a condensation reaction involving benzo[d][1,3]dioxole carbaldehyde and appropriate reagents . The benzo[d]thiazole moiety can be introduced through a cyclization reaction involving a thioamide and a halogenated aromatic compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzo[d]thiazole compounds exhibit promising anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.
Case Study: Anticancer Mechanism
A study published in 2023 demonstrated that similar benzothiazole derivatives inhibited cancer cell growth by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in various cancer cell lines .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Studies have evaluated its efficacy against several bacterial strains, particularly Gram-positive bacteria.
Table 1: Antimicrobial Activity Data
| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| This compound | 8 | 10 | Staphylococcus aureus |
| This compound | 8 | 9 | Bacillus subtilis |
| This compound | 8 | 8 | Escherichia coli |
The results indicate significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis.
Targeting Auxin Receptors
The compound has been identified as a potential modulator of the auxin signaling pathway in plants. It interacts with the Transport Inhibitor Response 1 (TIR1) receptor, enhancing root growth and development.
Mechanism of Action
The interaction with TIR1 influences root-related signaling responses, promoting plant growth under various environmental conditions.
Material Science Applications
The unique structural properties of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide make it a candidate for developing new materials. Its stability and reactivity patterns can be exploited in synthesizing polymers or coatings with specific properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the molecular structure can significantly influence its potency and selectivity.
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Hydroxypropyl substitution | Increases solubility and bioavailability |
| Benzo[d]thiazole modifications | Alters anticancer potency |
| Benzo[d][1,3]dioxole variations | Enhances antimicrobial activity |
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt key cellular pathways, leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional and Pharmacological Comparisons
Bioisosteric Effects : The benzo[d][1,3]dioxol group in the target compound acts as a bioisostere for catechol, mimicking its electronic profile while resisting oxidative degradation, a common issue in catechol-containing drugs . In contrast, compounds like 14 (naphthyl-substituted) exhibit higher lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Synthetic Accessibility : The target compound’s synthesis likely involves coupling reactions similar to those for 7b , which used HATU/DIPEA in DMF . However, yields for benzothiazole derivatives vary widely (e.g., 10.2–59% in ), suggesting that the hydroxypropyl-dioxolane substituent may introduce steric or electronic challenges during synthesis.
Biological Activity: While explicit data for the target compound are unavailable, structurally related benzothiazoles (e.g., 3e, 14) have shown multitarget activity, including kinase inhibition and antimicrobial effects .
Physicochemical Properties
- This balance between lipophilicity and polarity may optimize bioavailability.
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides an overview of its synthesis, biological evaluations, and the mechanisms through which it exerts its effects.
Chemical Structure and Synthesis
The compound features a benzo[d][1,3]dioxole moiety linked to a benzo[d]thiazole structure through a hydroxypropyl group. The synthesis typically involves several steps, including:
- Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
- Hydroxypropyl Group Introduction : Nucleophilic substitution reactions are commonly used for this step.
- Coupling with Benzo[d]thiazole : The final step often employs amide bond formation techniques to attach the thiazole component.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 2.5 |
| HCT-116 | 3.0 |
| HepG2 | 2.8 |
These values suggest that the compound may be more effective than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Thymidylate Synthase (TS) : This enzyme is crucial for DNA synthesis; inhibition leads to apoptosis in cancer cells.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the S phase, preventing cancer cells from proliferating.
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens:
- Inhibition of Bacterial Growth : Studies have reported effective inhibition against Escherichia coli and Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
These results indicate potential applications in treating bacterial infections alongside its anticancer properties .
Case Studies and Research Findings
Recent studies have explored the broader implications of compounds similar to this compound:
- Antidiabetic Potential : Related benzodioxol derivatives have shown promise in inhibiting α-amylase, suggesting potential applications in diabetes management .
- AChE Inhibition for Alzheimer's Disease : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), indicating potential therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
